1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one
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Overview
Description
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is an organic compound that features an anthracene moiety attached to a propenone structure with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction can yield anthracene derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Scientific Research Applications
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and OLEDs. The anthracene moiety plays a crucial role in these processes due to its ability to participate in π-π interactions and its high fluorescence quantum yield .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is unique due to the presence of the ethoxy group and the propenone structure, which can influence its electronic properties and reactivity. Compared to other anthracene derivatives, this compound may exhibit different photophysical behaviors and chemical reactivity, making it suitable for specific applications in materials science and organic electronics .
Properties
CAS No. |
821004-00-6 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-anthracen-9-yl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C19H16O2/c1-2-21-12-11-18(20)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h3-13H,2H2,1H3 |
InChI Key |
OWMXQRZSIWKUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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